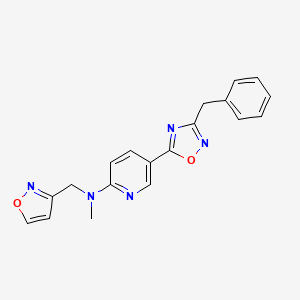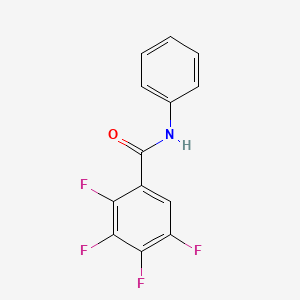![molecular formula C19H14Cl4N4O2 B6073712 N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide](/img/structure/B6073712.png)
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolidinone core, which is a common motif in many biologically active molecules, and is substituted with chlorinated phenyl groups, enhancing its reactivity and potential utility in chemical synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolidinone core: This can be achieved by the condensation of a hydrazine derivative with a diketone, followed by cyclization.
Chlorination of the phenyl ring:
Coupling reactions: The chlorinated pyrazolidinone is then coupled with an appropriate amine or aniline derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups and pyrazolidinone core allow it to bind to and inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide: shares similarities with other pyrazolidinone derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of multiple chlorinated phenyl groups, which enhance its reactivity and potential for diverse chemical transformations. This unique structure also contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl4N4O2/c1-9(2)19(29)24-11-3-4-12(21)15(7-11)25-16-8-17(28)27(26-16)18-13(22)5-10(20)6-14(18)23/h3-7H,1,8H2,2H3,(H,24,29)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNQFXRDXKCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea](/img/structure/B6073632.png)
![1-[5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6073637.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B6073642.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073643.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
![[2-(2-hydroxyethyl)piperidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6073664.png)
![N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6073666.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![2-chloro-N-[2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B6073684.png)
![5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6073719.png)


